

# Azocyclotin application techniques for fruit trees and vegetables

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## Compound of Interest

Compound Name: Azocyclotin

Cat. No.: B141819

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## Azocyclotin: Historical Application and Toxicological Profile

**WARNING:** **Azocyclotin** is an organotin acaricide that is banned or considered obsolete in many jurisdictions, including the European Union, due to its high toxicity to humans and the environment.[1][2][3][4] It is classified as highly toxic to mammals, a severe skin and eye irritant, and fatal if inhaled.[1][5][6] This document is intended for researchers, scientists, and drug development professionals for informational and historical purposes only. It is not a guide for the use of this hazardous and regulated substance. Extreme caution should be exercised when handling this compound in a research setting.

## Introduction

**Azocyclotin** (IUPAC name: tri(cyclohexyl)-1H-1,2,4-triazole-1-yltin) is an organotin compound formerly used as a long-acting contact acaricide to control all motile stages of spider mites on a variety of crops.[7][8] Its mode of action is the inhibition of mitochondrial ATP synthase, which disrupts oxidative phosphorylation and cellular energy formation.[1][9] Due to significant health and environmental risks, its use has been discontinued in many parts of the world.[10][11][12][13] The European Food Safety Authority (EFSA) could not complete a full risk assessment due to a lack of data, leading to proposals to lower Maximum Residue Limits (MRLs) to the limit of determination.[2][3][14]

## Physicochemical Properties and Environmental Fate

**Azocyclotin** is a white powder with low aqueous solubility.[1][15] A critical characteristic is its rapid hydrolysis, especially in aqueous environments. It degrades to form cyhexatin (tricyclohexyltin hydroxide) and 1,2,4-triazole.[8][15] This hydrolysis is so rapid ( $DT_{90} \leq 10$  minutes in water at pH 4, 7, or 9) that shortly after application, residues are often analytically indistinguishable from those of cyhexatin.[15][16]

- **Environmental Persistence:** While not expected to be persistent in soil, it may persist in aquatic systems.[1]
- **Soil Mobility:** **Azocyclotin** is expected to be immobile in soil due to a high estimated Koc value.[6]
- **Bioaccumulation:** It has a very high potential for bioconcentration in aquatic organisms.[1][6]

## Toxicological Data

**Azocyclotin** exhibits high acute toxicity via inhalation, moderate toxicity orally, and low toxicity dermally.[5] Organotin compounds, in general, are known to be persistent, bioaccumulative, and toxic, with some acting as endocrine disruptors and neurotoxins.[17][18]

Table 1: Summary of Acute Toxicity Data for **Azocyclotin**

Study Type	Species	Route	Results	Reference
Acute Toxicity	Rat	Oral	LD50: 80 mg/kg bw	[5]
Acute Toxicity	Rat	Dermal	LD50: >5000 mg/kg bw	[5]
Acute Toxicity	Rat	Inhalation	LC50 (4-hr): ~0.02 mg/L	[5]
Skin Irritation	Rabbit	Dermal	Corrosive	[5]

| Eye Irritation | N/A | N/A | Causes serious eye damage |[6] |

Data synthesized from published toxicological evaluations.

## Historical Application Notes (For Informational Purposes Only)

Historically, **Azocyclotin** was formulated as a wettable powder (WP) and applied as a foliar spray to control phytophagous mites on crops such as fruit trees, grapevines, vegetables, and ornamentals.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Historical Application Rates and Resulting Residues

Crop	Historical Application Rate (Active Ingredient)	Pre-Harvest Interval (Days)	Residue Level (mg/kg)†	Country of Trial
Apple	0.3 kg/ha	7	Not Detected - 0.15	Germany
Apple	0.3 kg/ha	14	<0.05 - 0.05	Germany
Apple	0.37-0.75 kg/ha	14	0.05	New Zealand
Grapes	0.3 kg/ha	14	0.25	Germany
Grapes	0.3 kg/ha	21	0.2	Germany
Kidney Beans	N/A	21	Recommended Limit: 0.2	N/A

| Strawberry | N/A | 14 | Recommended Limit: 0.1\* | N/A |

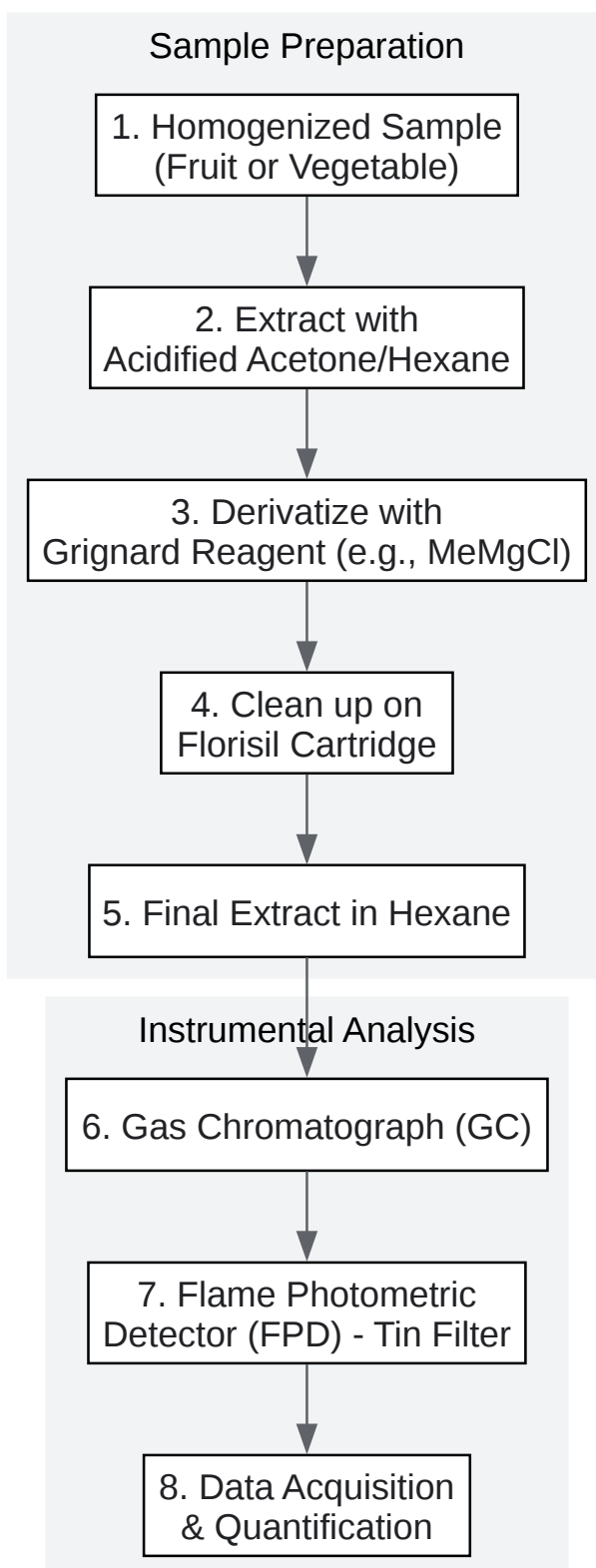
†\*Residues refer to the sum of organotin compounds, expressed as **azocyclotin** or cyhexatin. [\[16\]](#) At or below the limit of determination. Data is historical and sourced from supervised trials conducted primarily in the 1970s.[\[16\]](#) These rates are not recommendations.

## Experimental Protocols

### Protocol: Residue Analysis in Plant Material (Historical Method)

This protocol is a generalized representation of historical gas chromatography methods used for determining organotin residues.<sup>[16]</sup> Modern methods often utilize UHPLC-MS/MS for greater sensitivity and specificity.<sup>[19][20]</sup>

- Extraction: Homogenize plant samples (e.g., fruit peels, whole vegetables) with an acidified acetone solution.<sup>[21]</sup> Partition the extract with hexane.
- Derivatization: React the residue in the hexane extract with an alkylating agent like ethylmagnesium bromide or methyl magnesium chloride.<sup>[16][21]</sup> This step converts the polar organotin hydroxides (cyhexatin) and oxides into more volatile, GC-amenable forms (e.g., tricyclohexyl methyl tin).<sup>[16]</sup>
- Cleanup: Pass the derivatized extract through a Florisil or synthetic magnesium silicate cartridge to remove interfering co-extractives.<sup>[16][21]</sup>
- Analysis: Inject the cleaned-up sample into a Gas Chromatograph equipped with a Flame Photometric Detector (GC-FPD) using a filter specific for tin (e.g., 394 nm or 610 nm) for quantification.<sup>[16][21]</sup>
- Quantification: Compare peak areas from the sample to those from a calibration curve prepared using certified reference standards.

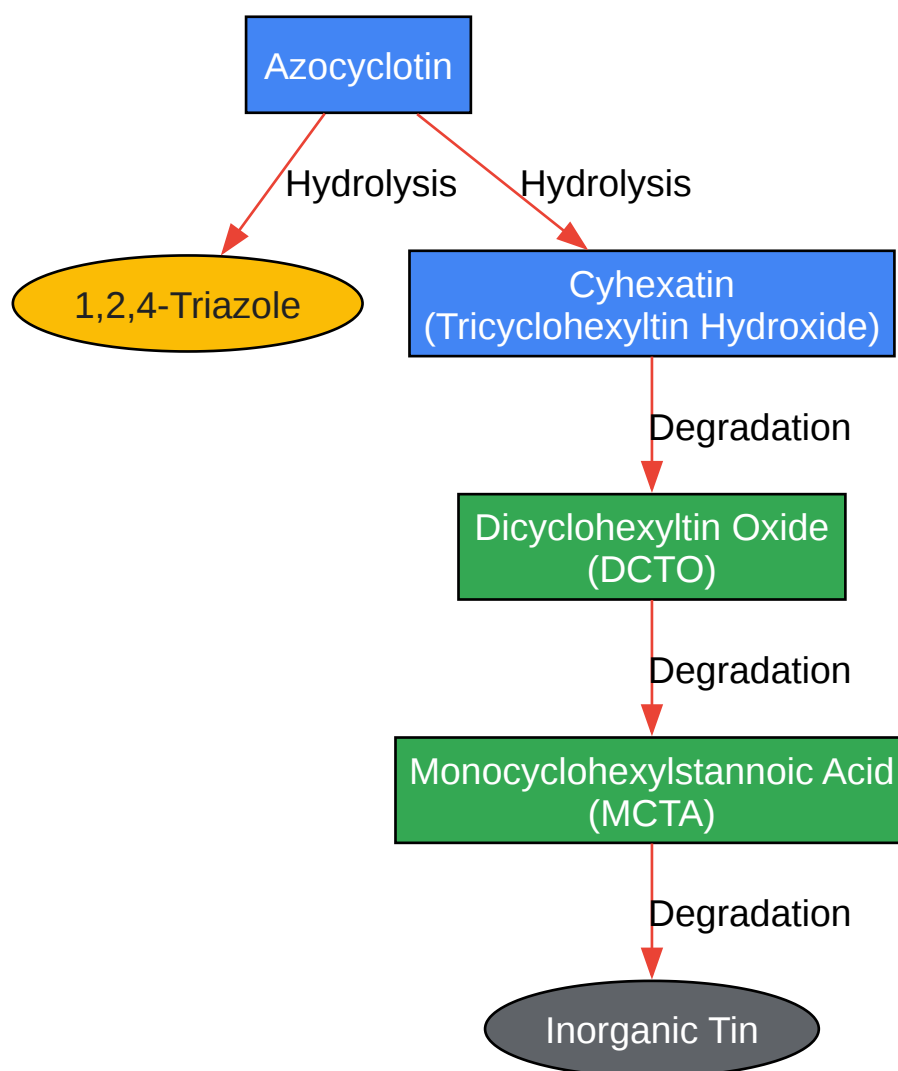


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Fig 1. Generalized workflow for historical GC-FPD residue analysis.

## Metabolism and Degradation Pathway

In plants, animals, and the environment, **Azocyclotin** rapidly hydrolyzes, splitting off the 1,2,4-triazole moiety to form tricyclohexyltin hydroxide, which is identical to the acaricide cyhexatin. [8][16] Cyhexatin is then further degraded through the stepwise loss of cyclohexyl rings to dicyclohexyltin oxide (DCTO) and monocyclohexylstannoic acid (MCTA), eventually leading to inorganic tin.[8][16]



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